21-Dehydroxy Desoxymetasone-d3
CAS No.:
Cat. No.: VC0207610
Molecular Formula: C₂₂H₂₆D₃FO₃
Molecular Weight: 363.48
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C₂₂H₂₆D₃FO₃ |
---|---|
Molecular Weight | 363.48 |
Introduction
Chemical Structure and Identification
Molecular Composition and Structural Features
21-Dehydroxy Desoxymetasone-d3 is a deuterated analog of desoxymetasone lacking a hydroxyl group at the 21-position. The parent compound, desoximetasone, is a synthetic fluorinated corticosteroid with the molecular formula C22H29FO4 and a molecular weight of 376.4617 . The deuterated variant (d3) contains three deuterium atoms (heavy hydrogen isotopes) strategically incorporated into its structure, while the dehydroxy modification indicates the absence of the hydroxyl group typically present at position 21 of the steroid backbone.
The basic structure retains the pregna-1,4-diene-3,20-dione framework characteristic of corticosteroids, with the following key structural features:
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9-fluoro substitution
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11β-hydroxy group
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16α-methyl group
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Absence of the 21-hydroxyl group
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Three deuterium atoms replacing hydrogen at specific positions
Nomenclature and Classification
The complete IUPAC name for 21-Dehydroxy Desoxymetasone-d3 would be derived from the parent compound desoximetasone, which is officially designated as (11β,16α)-9-fluoro-11,21-dihydroxy-16-methylpregna-1,4-diene-3,20-dione . The dehydroxy modification and deuteration would be reflected in a modified IUPAC name.
Within the classification system of pharmacological compounds, 21-Dehydroxy Desoxymetasone-d3 belongs to:
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Corticosteroids
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Synthetic glucocorticoids
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Fluorinated steroids
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Deuterated pharmaceuticals
Physicochemical Properties
Comparative Physical Properties
Based on structural analysis and comparison with related compounds, the following physicochemical properties can be anticipated for 21-Dehydroxy Desoxymetasone-d3:
Stability Considerations
The incorporation of deuterium atoms in place of hydrogen typically enhances metabolic stability by strengthening carbon-deuterium bonds compared to carbon-hydrogen bonds. This isotope effect can lead to:
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Increased resistance to oxidative metabolism
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Extended half-life in biological systems
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Reduced formation of toxic metabolites
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Potentially altered pharmacokinetic profile compared to the non-deuterated analog
The absence of the 21-hydroxyl group likely affects both the compound's polarity and its susceptibility to phase II metabolic processes such as glucuronidation, which typically target hydroxyl groups.
Synthesis and Analytical Characterization
Synthetic Pathways
The synthesis of 21-Dehydroxy Desoxymetasone-d3 would likely follow specialized pathways similar to those used for other deuterated steroids. A probable synthetic route would include:
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Preparation of the dehydroxy precursor from desoximetasone or a related intermediate
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Strategic deuteration using deuterium sources such as deuterated reagents (D2O, CD3OD, etc.)
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Purification through crystallization or chromatographic techniques
The synthesis would require careful control of reaction conditions to ensure selective deuteration at specific positions while maintaining the integrity of the steroid scaffold.
Analytical Characterization
Identification and purity assessment of 21-Dehydroxy Desoxymetasone-d3 would involve multiple complementary techniques:
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Mass Spectrometry: Providing definitive confirmation of molecular weight and deuterium incorporation
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NMR Spectroscopy: Distinguishing deuterated positions through characteristic signal patterns
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HPLC: Assessing purity and establishing retention time profiles
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IR Spectroscopy: Confirming functional group presence/absence, particularly the missing 21-hydroxyl group
Pharmacological Properties
Mechanism of Action
Like the parent compound desoximetasone, 21-Dehydroxy Desoxymetasone-d3 would be expected to act through binding to glucocorticoid receptors. The mechanism likely involves:
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Passive diffusion across cell membranes
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Binding to cytoplasmic glucocorticoid receptors
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Translocation of the receptor-ligand complex to the nucleus
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Interaction with glucocorticoid response elements in DNA
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Modulation of gene transcription leading to anti-inflammatory effects
The precise mechanism of the anti-inflammatory activity involves the induction of phospholipase A2 inhibitory proteins (lipocortins), which control the biosynthesis of inflammatory mediators such as prostaglandins and leukotrienes by inhibiting the release of arachidonic acid .
The absence of the 21-hydroxyl group would also be expected to alter the metabolism pattern, as this position is typically involved in phase II conjugation reactions in steroid metabolism .
Current Research Status and Future Directions
Research Gaps and Opportunities
Several research opportunities exist for advancing knowledge about 21-Dehydroxy Desoxymetasone-d3:
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Comparative receptor binding studies against non-deuterated analogs
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Detailed metabolism investigations using advanced mass spectrometry techniques
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Evaluation of topical penetration and retention in skin models
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Assessment of anti-inflammatory potency in standardized assays
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